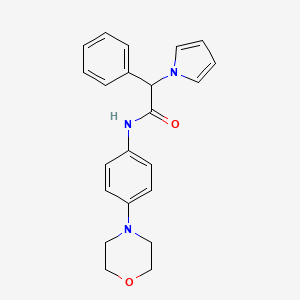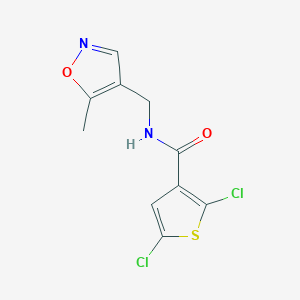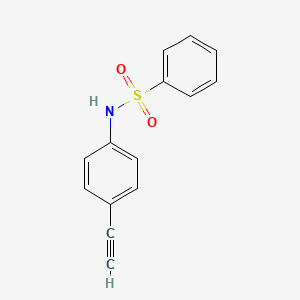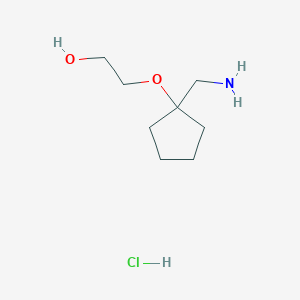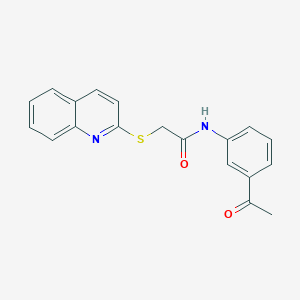
N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide, also known as AQ-13, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AQ-13 belongs to the class of compounds known as thiosemicarbazones, which have been shown to possess various biological activities, including antimicrobial, antiviral, and antitumor properties.
Scientific Research Applications
Structural Aspects and Properties
Research into similar quinoline-based amides has demonstrated their potential in forming salts and inclusion compounds with diverse structural properties. For instance, studies on amide-containing isoquinoline derivatives have revealed their ability to form gels and crystalline solids upon treatment with various mineral acids, showcasing the impact of molecular structure on physical properties and potential applications in material science (Karmakar et al., 2007). Furthermore, these compounds have been found to exhibit enhanced fluorescence emission, indicating their utility in optical applications and as fluorescence markers.
Antitubercular Agents
Quinoline-based compounds have shown significant activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. The synthesis of 2-(quinolin-4-yloxy)acetamides has yielded highly potent antitubercular agents, demonstrating minimal toxicity to mammalian cells and effectiveness in infected macrophages (Pissinate et al., 2016). These findings highlight the potential of N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide and related compounds in the development of new therapeutic agents for tuberculosis treatment.
Fluorescent Properties and Lanthanide Complexes
The synthesis and characterization of aryl amide ligands, including those related to N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide, have led to the development of lanthanide(III) complexes with notable fluorescent properties. These complexes have been studied for their potential applications in bioimaging and as luminescent markers, offering insights into the structural factors that influence fluorescence intensity and quantum yield (Wu et al., 2008).
Novel Synthetic Approaches
Research into the synthesis of linker isomers of quinolin-6-yloxyacetamide fungicides through methods such as the Newman–Kwart rearrangement has contributed to the development of novel quinolin-6-ylthioacetamides. These synthetic methodologies enhance the understanding of quinoline derivatives' chemical properties and expand the toolbox for designing compounds with specific biological or material properties (Kessabi et al., 2016).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13(22)15-6-4-7-16(11-15)20-18(23)12-24-19-10-9-14-5-2-3-8-17(14)21-19/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIROGAYDYZFWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

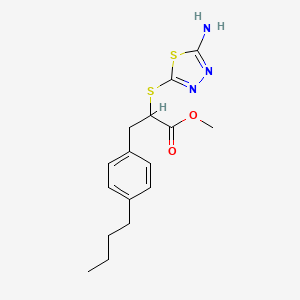

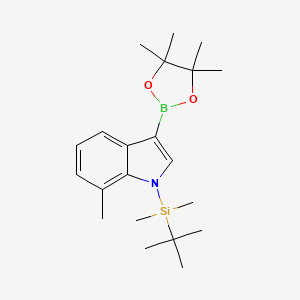
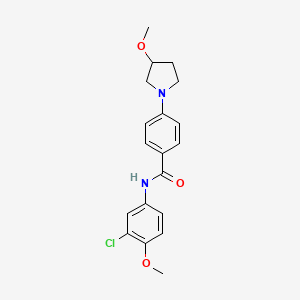
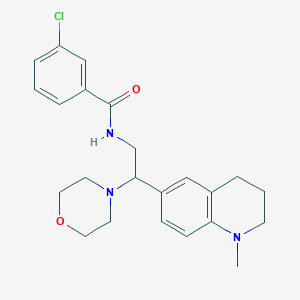
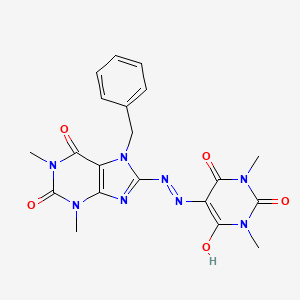
![tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2683131.png)
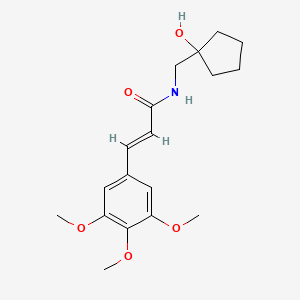

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683136.png)
